N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-11-25-12-14-26(15-13-25)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMUWSACYHPMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the ring formation reaction between diamines and sulfonium triflates in the presence of a base such as DBU.
Substitution with Phenyl Group: The piperazine ring is then substituted with a phenyl group through alkylation reactions using alkylating reagents like 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted piperazine with 2-(trifluoromethyl)benzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide exhibits antidepressant-like effects in animal models. A study conducted on rodent models demonstrated that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in antidepressant-like behavior. The mechanism is believed to involve modulation of serotonergic and dopaminergic pathways, which are critical in mood regulation.
Antipsychotic Effects
The compound has also been investigated for its antipsychotic properties. In vitro studies have shown that it acts as a partial agonist at serotonin receptors (5-HT1A), which may contribute to its efficacy in alleviating symptoms of schizophrenia. These findings are supported by behavioral assessments in animal models that mimic psychotic symptoms.
Anxiolytic Properties
Preliminary studies suggest that this compound may possess anxiolytic properties. Behavioral tests indicate a reduction in anxiety-related behaviors, which could be attributed to its action on the GABAergic system. Further research is required to elucidate the precise mechanisms involved.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Significant reduction in immobility time in forced swim test; suggests enhancement of serotonergic activity. |
| Study 2 | Investigate antipsychotic potential | Demonstrated partial agonism at 5-HT1A receptors; positive effects on psychotic symptoms in rodent models. |
| Study 3 | Assess anxiolytic effects | Reduction in anxiety-like behaviors; potential modulation of GABAergic transmission observed. |
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Voltage-Sensitive Sodium Channels: It has been observed to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations:
Piperazine Substitution: The target compound’s 4-phenylpiperazine group contrasts with 4-(2-methoxyphenyl)piperazine in ’s analog. In sigma receptor ligands (e.g., [125I]PIMBA), piperidine/piperazine rings are critical for high-affinity binding to tumor cells .
Benzamide Substituents :
- The ortho-trifluoromethyl group in the target compound vs. para-fluoro in ’s analog affects steric and electronic interactions. Ortho substituents may hinder rotation, stabilizing receptor-ligand complexes .
- Trihydroxy groups in THHEB confer potent antioxidant activity (IC50 for DPPH: 22.8 μM), highlighting how polar substituents enhance radical scavenging .
Linker Modifications :
- Ethyl linkers (target compound) vs. ethoxyethyl spacers () influence hydrophilicity. Ethoxyethyl chains may improve solubility but reduce blood-brain barrier penetration .
Biological Activity: Antimicrobial vs. Anticancer: Azetidinone-containing benzamides () show moderate antimicrobial activity, whereas trifluoromethyl groups (target compound, Fluopyram) correlate with broader applications, including fungicidal and anticancer effects .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Trifluoromethyl (target compound) and nitro groups () enhance stability and binding affinity to hydrophobic pockets in enzymes or receptors .
- Piperazine Position : 4-Phenylpiperazine derivatives exhibit higher selectivity for dopamine D3 receptors compared to 2-methoxyphenyl analogs, which may favor sigma receptors .
- Linker Length : Shorter linkers (e.g., ethyl) optimize binding to compact active sites, while longer spacers (e.g., ethoxyethyl) may suit extracellular targets .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C21H22F3N3
- Molecular Weight : 373.42 g/mol
- CAS Number : 720667-94-7
- InChIKey : UMMJHVHRTUPTFY-UHFFFAOYSA-N
Synthesis
The compound can be synthesized through a series of reactions involving the piperazine ring and trifluoromethyl substitution. The synthesis typically follows a Mannich reaction pathway, which has been documented in various studies .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7, with an increase in p53 expression levels and activation of caspase-3 pathways . The compound's mechanism involves strong hydrophobic interactions with receptor sites similar to those of established anticancer agents like Tamoxifen.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 and caspase-3 |
| HeLa | 2.41 | Induction of cell death |
| PANC-1 | 10.38 | Inhibition of proliferation |
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies indicate that derivatives of this compound show protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most effective analogs demonstrated significant protection at doses of 100 mg/kg .
Table 2: Anticonvulsant Activity Data
| Compound ID | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| Compound 19 | 100 | 80 | 60 |
| Compound 24 | 300 | 75 | 50 |
Case Studies
- MCF-7 Cell Line Study : A study published in the Chemical and Pharmaceutical Bulletin reported that this compound significantly increased apoptosis markers in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .
- Anticonvulsant Screening : In a study assessing various piperazine derivatives for anticonvulsant activity, the compound showed notable efficacy in preventing seizures in rodent models, indicating its potential use in epilepsy treatment .
Molecular Docking Studies
Molecular docking studies have indicated that this compound interacts favorably with multiple biological targets, enhancing its potential as a multi-target drug candidate. The binding affinities suggest that modifications to the compound could further enhance its efficacy against specific cancer types and neurological disorders .
Q & A
Q. What are the key synthetic protocols for N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-phenylpiperazine and a bromoethyl precursor.
- Step 2 : Coupling with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions to yield the final benzamide.
- Purification : Column chromatography (silica gel, eluent: 5-10% methanol in dichloromethane) and recrystallization from ethanol are recommended to achieve >95% purity. NMR and LC-MS are critical for validating structural integrity .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120-125 ppm in 13C) and piperazine protons (δ ~2.5-3.5 ppm in 1H).
- Mass Spectrometry (ESI-MS) : Expected [M+H]+ peak at m/z ~434.2.
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹). Cross-referencing with databases like PubChem ensures accuracy .
Advanced Research Questions
How do structural modifications influence its biological activity? Insights from SAR studies.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for neurological targets (e.g., acetylcholinesterase inhibition) .
- Piperazine Substitution : Replacing the phenyl group with bulkier substituents (e.g., 4-fluorophenyl) reduces off-target receptor binding, as shown in analogs .
- Ethyl Linker : Shortening the chain decreases flexibility, potentially lowering affinity for G-protein-coupled receptors .
Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., AChE vs. serotonin receptor inhibition)?
- Target Profiling : Use competitive binding assays (e.g., radioligand displacement for 5-HT1A receptors) alongside enzymatic assays (AChE inhibition).
- Computational Docking : Compare binding energies and poses in AChE (PDB: 4EY7) vs. serotonin receptors (PDB: 6WGT).
- In Vivo Validation : Knockout models or selective antagonists (e.g., prazosin for α1-adrenergic receptors) can isolate pathways .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Solubilization : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the amide nitrogen for improved bioavailability .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalytic Optimization : Replace HBTU with EDC/HOBt for amide coupling to reduce side-product formation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours for piperazine-ethyl intermediate formation) .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting in silico ADMET predictions for this compound?
- False Positives : The trifluoromethyl group may overestimate metabolic stability in software (e.g., SwissADME). Validate with microsomal stability assays (e.g., human liver microsomes + NADPH).
- BBB Penetration : LogP values >3.5 suggest good permeability, but P-glycoprotein efflux (measured via Caco-2 assays) can negate this .
Q. How to design a robust SAR study with limited analogs?
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the piperazine ring) to identify core pharmacophores.
- Bioisosteric Replacement : Substitute the benzamide with thiazole or pyridine rings to assess electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
